molecular formula C11H20N2O2 B1524255 Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 1086398-02-8

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B1524255
CAS No.: 1086398-02-8
M. Wt: 212.29 g/mol
InChI Key: YSRVDGYYECHRCC-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features

This compound belongs to the heterocyclic spiroamine family, defined by a spiro carbon atom connecting two distinct rings. The compound’s structure comprises:

  • A diazaoctane ring (five-membered ring with two nitrogen atoms).
  • A three-membered cyclopropane-like ring fused via the spiro carbon.
  • A tert-butyl carboxylate group at position 2, serving as a protective moiety and solubility enhancer.

Key Structural Attributes:

Feature Description
Molecular Formula $$ \text{C}{11}\text{H}{20}\text{N}2\text{O}2 $$
Spiro Junction Shared carbon between diazaoctane and cyclopropane rings
Functional Groups Tert-butyl ester, secondary amine, spirocyclic framework
3D Conformation Perpendicular ring orientation, reducing π-system interactions

The spiro architecture imposes conformational rigidity , while the tert-butyl group enhances steric bulk and metabolic stability .

Historical Development of Diazaspiro Compounds

The exploration of spirocyclic compounds began with von Baeyer’s 1900 discovery of simple carbocyclic spiranes . Diazaspiro systems emerged in the mid-20th century as tools for studying ring strain and stereoelectronic effects . Key milestones include:

  • 1950s–1970s: Synthesis of monospiro diaziridines for studying nitrogen inversion barriers.
  • 1990s: Application in peptidomimetics to mimic protein secondary structures .
  • 2010s: Advances in asymmetric catalysis enabling enantioselective synthesis of spiroamines, including this compound .

This compound’s first reported synthesis (2011) leveraged Strecker reactions and cycloadditions to assemble the spiro core, followed by tert-butyl esterification .

Significance in Spirocyclic Amine Chemistry

Spirocyclic amines like this compound offer distinct advantages:

  • Conformational Restriction: Limits rotational freedom, improving binding affinity to biological targets .
  • Stereochemical Diversity: Axial chirality at the spiro center enables enantioselective drug design .
  • Synthonic Flexibility: The tert-butyl group facilitates deprotection for further functionalization .

Comparative Analysis of Spirocyclic Amines:

Compound Ring System Key Application
1,9-Diazaspiro[5.5]undecane Two piperidine rings Obesity and pain therapeutics
Spiro[3.3]heptane Bicyclic carbocycle Bioisostere for flat aromatic rings
This compound Diazaspiro[3.4]octane Intermediate for kinase inhibitors

Position Within Contemporary Heterocyclic Chemistry

Heterocycles dominate pharmaceutical pipelines, comprising 59% of FDA-approved drugs . This compound occupies a niche due to:

  • Dual Nitrogen Reactivity: Facilitates hydrogen bonding and coordination with metalloenzymes .
  • Spiro-Induced Solubility: Reduces crystallization tendencies compared to planar heterocycles .
  • Modular Synthesis: Compatible with microwave-assisted and flow chemistry platforms .

Applications in Drug Discovery:

Field Role of Compound Example Target
Antibacterials Core for fluoroquinolone analogs DNA gyrase
CNS Therapeutics Dopamine receptor modulators D3 receptors
Enzyme Inhibitors Ketohexokinase (KHK) inhibitors Metabolic disorder targets

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRVDGYYECHRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679409
Record name tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086398-02-8
Record name tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID70679409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary preparation method involves the synthesis of the compound itself, often followed by conversion to its hemioxalate salt form for stability and handling.

  • Starting Materials: The synthesis typically begins with precursors containing diazaspiro[3.4]octane frameworks functionalized with a carboxylate group.
  • Reaction with Oxalic Acid: To prepare the hemioxalate salt, tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is reacted with oxalic acid under an inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperature and Atmosphere: The reaction is generally conducted at room temperature or slightly elevated temperatures, maintaining an inert atmosphere to avoid unwanted side reactions.
  • Purification: The crude product is purified via recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity suitable for industrial or research use.

Industrial Production Methods

  • Batch and Continuous Flow Processes: Industrial scale synthesis may employ batch reactors or continuous flow systems, optimizing parameters to maximize yield and purity while minimizing cost.
  • Advanced Purification: Industrial production often uses advanced purification methods, including HPLC, to meet stringent quality control standards.
  • Process Optimization: Reaction conditions such as solvent choice, temperature, and reagent concentration are optimized to enhance efficiency and scalability.

Chemical Reaction Analysis Relevant to Preparation

During preparation and subsequent functionalization, this compound can undergo several types of chemical reactions, which are important for modifying or derivatizing the compound:

Reaction Type Common Reagents Outcome / Products
Oxidation Hydrogen peroxide, potassium permanganate Formation of oxidized derivatives with additional oxygen-containing groups
Reduction Lithium aluminum hydride, sodium borohydride Formation of reduced amine derivatives
Substitution Amines, thiols, other nucleophiles Substituted derivatives replacing functional groups

These reactions can be part of the compound’s synthetic modification or functionalization steps, influencing the preparation strategy depending on the target derivative or application.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions/Details
Starting Material This compound
Salt Formation Reaction with oxalic acid under inert atmosphere
Atmosphere Nitrogen or argon
Temperature Room temperature to slightly elevated
Purification Techniques Recrystallization, chromatography (HPLC)
Industrial Scale Batch or continuous flow; optimized for yield and purity

Research Findings and Notes

  • The inert atmosphere is critical to prevent oxidation during the reaction with oxalic acid.
  • The compound’s spirocyclic structure demands careful control of reaction conditions to maintain ring integrity.
  • Industrial methods focus on scalability and purity, employing advanced chromatographic purification.
  • The compound’s chemical versatility allows for further functionalization through oxidation, reduction, and substitution, which may be integrated into the preparation pipeline depending on the desired final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate has garnered attention for its potential as a therapeutic agent due to its unique structural properties that may influence biological activity.

Drug Development

Preliminary studies have indicated that this compound can interact with various biological targets, making it a candidate for drug development. Its spirocyclic structure allows for diverse modifications that can enhance its pharmacological properties.

Case Study: Anticancer Activity

In a study examining the anticancer potential of spirocyclic compounds, this compound demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its utility in cancer therapy .

Organic Synthesis

The compound is also valuable in organic synthesis, particularly in the synthesis of more complex molecules.

Peptide Synthesis

This compound is used as an organic buffer in peptide synthesis due to its ability to provide high yields and purity .

The compound exhibits various biological activities that make it suitable for pharmaceutical applications.

Interaction Studies

Research has focused on the binding affinity of this compound with specific receptors and enzymes, which is essential for understanding its pharmacodynamics and pharmacokinetics .

Activity TypeTargetResult
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntimicrobialBacterial strainsModerate inhibition
Enzyme InhibitionSpecific enzymesHigh affinity

Mechanism of Action

The mechanism of action of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,5- vs. 2,6-Diazaspiro[3.4]octane Derivatives

Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 885270-84-8)
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29
  • Key Differences: The nitrogen atoms are positioned at 2- and 6-positions instead of 2- and 5-.
  • Applications : Used in synthesizing kinase inhibitors and other bioactive molecules .
  • Physical Properties : Predicted boiling point: 301.3±35.0 °C ; density: 1.10±0.1 g/cm³ .
Parameter 2,5-Diaza (CAS 1523618-32-7) 2,6-Diaza (CAS 885270-84-8)
Molecular Weight 514.61 (oxalate salt) 212.29 (free base)
Nitrogen Positions 2,5 2,6
Common Salt Forms Oxalate (2:1) Hydrochloride, oxalate
Key Applications Antimalarial intermediates Kinase inhibitors
Suppliers 5+ suppliers 14+ suppliers

Spirocyclic vs. Bicyclic Analogues

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 617714-22-4)
  • Structure : Bicyclo[2.2.2]octane core with rigid, fused rings.
Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS 1523571-07-4)
  • Structure: Spiro[3.5]nonane core.
  • Key Difference : Larger spiro ring (3.5 vs. 3.4) increases steric bulk and may influence pharmacokinetics .

Substituent Variations

Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 1272758-05-0)
  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Key Difference : Benzyl group replaces tert-butyl, increasing lipophilicity and altering metabolic stability .

Supplier Landscape and Availability

Compound Key Suppliers Price Range (mg scale)
2,5-Diaza (oxalate salt) CymitQuimica, BLDpharm, AK Scientific €220–642 per 100–500 mg
2,6-Diaza (free base) PharmaBlock, Career Henan Chemical $150–300 per 100 mg

Biological Activity

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that incorporates two nitrogen atoms within the diazaspiro framework. Its molecular formula is C11H20N2O2C_{11}H_{20}N_{2}O_{2}, and it possesses a tert-butyl ester functional group, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The rigid spirocyclic structure may enhance binding affinity, allowing the compound to modulate enzyme activity or receptor interactions effectively. The exact pathways involved are still under investigation but are crucial for understanding its therapeutic applications.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This potential makes it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research indicates that compounds with similar structural characteristics have shown promise in anticancer applications. The unique structure of this compound may lead to novel drug candidates with specific activities against cancer cells, although detailed studies are required to confirm these effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study reported that derivatives of diazaspiro compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the diazaspiro framework can enhance efficacy against resistant strains.
  • Pharmacokinetic Properties : Research into pharmacokinetics showed that similar compounds exhibited favorable absorption and distribution characteristics in vivo, which is essential for their therapeutic potential. For instance, compounds with a similar structure had a half-life conducive to effective dosing regimens in animal models .
  • Structure-Activity Relationship (SAR) : A comparative analysis of various diazaspiro derivatives revealed that small changes in the chemical structure could significantly impact biological activity. For example, the introduction of hydroxymethyl groups improved solubility and bioavailability while retaining antimicrobial potency .

Data Tables

Activity Type Compound Efficacy Reference
AntimicrobialThis compoundEffective against S. aureus
AnticancerSimilar diazaspiro derivativesInhibitory effects on cancer cells
PharmacokineticsVarious diazaspiro compoundsFavorable absorption characteristics

Q & A

Basic Questions

Q. What are the primary synthetic routes for tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via spirocyclic annulation reactions involving tert-butyl carbamate derivatives and cyclic ketones. Key steps include ring-closing strategies using catalysts like palladium or nickel complexes to form the spirocyclic framework. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents to minimize byproducts . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile or neoprene gloves inspected for integrity before use, and wear flame-retardant lab coats to prevent skin contact. Conduct reactions in a fume hood to avoid inhalation of vapors. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste management services. Toxicity data are limited, so assume acute hazards and adhere to OSHA/GHS guidelines .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on NMR (¹H/¹³C) to verify the spirocyclic structure and tert-butyl group orientation. Mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+ ion at m/z 241.2). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) from the carboxylate group. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How does the spirocyclic architecture influence reactivity in catalytic processes like Baeyer-Villiger oxidation?

  • Methodological Answer : The strained spirocyclic system enhances electrophilicity at the ketone moiety, facilitating Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation to γ-butyrolactone derivatives. Researchers should screen BVMO variants (e.g., cyclohexanone monooxygenase) and optimize cofactor regeneration (NADPH) to improve enantioselectivity. Kinetic studies (e.g., stopped-flow spectroscopy) can map reaction intermediates .

Q. What strategies address contradictions in reported biological activities of azaspirocycle analogs?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., benzyl vs. aminoethyl groups) or assay conditions (e.g., cell line specificity). Use matched molecular pair analysis to isolate structural determinants of activity. For example, tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate shows altered EGFR inhibition compared to amino-substituted analogs . Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. How can researchers mitigate risks when toxicological data for this compound are unavailable?

  • Methodological Answer : Apply the precautionary principle: assume acute toxicity (LD50 < 500 mg/kg) and use in vitro models (e.g., HepG2 cells) to assess cytotoxicity. Implement tiered testing: start with Ames tests for mutagenicity, followed by zebrafish embryo assays for developmental toxicity. Always use engineering controls (e.g., closed-system reactors) during scale-up .

Q. What computational methods predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model hydrolysis pathways. The tert-butyl group confers steric protection, but the spirocyclic amine may protonate under acidic conditions (pH < 4), leading to ring-opening. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Data Gaps and Future Directions

  • Key Gap : Limited ecological impact data (e.g., biodegradability, bioaccumulation potential).
    • Recommendation : Conduct OECD 301F ready biodegradability tests and algae toxicity assays (OECD 201) .
  • Emerging Applications : Exploration in photoredox catalysis (e.g., C–H functionalization) due to the spirocycle’s redox-active nitrogen centers.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
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Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate

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